molecular formula C25H20N2O3S2 B13807391 7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl- CAS No. 65072-39-1

7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-

Cat. No.: B13807391
CAS No.: 65072-39-1
M. Wt: 460.6 g/mol
InChI Key: YQFLNILRSXUCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid is a complex organic compound with a unique structure that combines naphthalene, benzothiazole, and sulfonic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene and benzothiazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-1,3-benzothiazole-7-sulfonic acid: Lacks the methyl group on the benzothiazole ring.

    2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole: Lacks the sulfonic acid group.

Uniqueness

The presence of both the sulfonic acid and methyl groups in 2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid imparts unique chemical and biological properties. The sulfonic acid group enhances its solubility in water, while the methyl group may influence its reactivity and interaction with biological targets .

Properties

CAS No.

65072-39-1

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C25H20N2O3S2/c1-14-3-5-19-13-18(10-11-20(19)22(14)26)16-6-8-17(9-7-16)25-27-21-12-4-15(2)24(23(21)31-25)32(28,29)30/h3-13H,26H2,1-2H3,(H,28,29,30)

InChI Key

YQFLNILRSXUCDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C4=NC5=C(S4)C(=C(C=C5)C)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.